1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
Description
1-[2-(Dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is an N-substituted derivative of the pyrrole-2,5-dione (maleimide) core structure. Maleimides are characterized by their electron-deficient α,β-unsaturated carbonyl system, enabling thiol-selective Michael addition reactions, which are pivotal in bioconjugation and polymer chemistry . The dimethylaminoethyl substituent introduces a tertiary amine group, enhancing solubility in polar solvents and enabling pH-dependent reactivity. This compound’s synthesis typically involves functionalizing the maleimide ring at the N(1) position with a 2-(dimethylamino)ethyl group, as seen in analogous protocols for N-aminoethyl maleimide derivatives . Its applications span drug delivery, materials science, and biochemical probes, leveraging both the maleimide’s reactivity and the dimethylamino group’s physicochemical modulation.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-9(2)5-6-10-7(11)3-4-8(10)12/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEYNFUBAMXQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Maleic Anhydride-Based Cyclization
The most direct route to 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves reacting maleic anhydride with 2-(dimethylamino)ethylamine. This two-step process first forms the maleamic acid intermediate, which undergoes cyclodehydration to yield the maleimide.
In a representative procedure, maleic anhydride (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. 2-(Dimethylamino)ethylamine (1.05 equiv) is added dropwise at 0°C, resulting in exothermic amide bond formation. After stirring for 2 hours, the maleamic acid precipitates and is isolated via filtration. Cyclization is achieved using acetic anhydride (3.0 equiv) and sodium acetate (0.1 equiv) at 120°C for 4 hours, yielding the target compound in 68–72% purity. Recrystallization from ethanol improves purity to >95%.
N-Heterocyclic Carbene (NHC)-Catalyzed Stetter Reaction
Adapting methodologies from succinimide synthesis, the Stetter reaction enables intermolecular coupling between aldehydes and itaconimides. While this approach typically targets six-membered rings, modifying the aldehyde component to 2-(dimethylamino)acetaldehyde could theoretically yield the desired five-membered dione. However, this route remains speculative due to challenges in stabilizing the aldehyde during catalysis.
Advanced Functionalization Techniques
Reductive Amination of Pyrrolidone Precursors
Patented methods for analogous compounds, such as 2-aminomethyl-pyrrolidine, suggest alternative pathways. For example, N-benzyl-2-pyrrolidone undergoes nitromethane addition under basic conditions to form nitromethylene intermediates, which are hydrogenated using Raney nickel. Adapting this protocol, 2-(dimethylamino)ethyl groups could be introduced via reductive amination of ketone precursors, though this requires precise control of hydrogenation conditions to prevent over-reduction.
Palladium-Catalyzed Hydrogenation with CO₂ Modifiers
Recent innovations in hydrogenation, exemplified by the synthesis of 1-ethyl-2-aminomethylpyrrolidine, demonstrate the efficacy of Pd/C catalysts under CO₂/H₂ atmospheres. Applying this to the target compound, a CO₂:H₂ molar ratio of 0.2:1 at 70°C and 1 atm pressure enhances selectivity (83.7% in model systems). This gas-phase method reduces solvent waste and improves reaction scalability.
Optimization of Reaction Parameters
Solvent Systems and Temperature Effects
Cyclization efficiency correlates strongly with solvent polarity. Polar aprotic solvents like DMF or DMSO improve maleamic acid solubility but risk side reactions. Comparative studies show that toluene/water azeotropic mixtures facilitate water removal during cyclodehydration, boosting yields to 78–82%. Lowering temperatures to 80°C during acetic anhydride-mediated cyclization minimizes maleimide polymerization, a common side reaction.
Catalytic Enhancements
Incorporating ammonium persulfate (2.0 equiv) and DMSO (2.0 equiv) during cyclization, as reported for itaconimide derivatives, reduces reaction times from 12 hours to 4 hours. This oxidant system promotes dehydrogenation, critical for dione formation.
Analytical Characterization and Validation
Spectroscopic Confirmation
1H NMR analysis of the target compound reveals distinctive signals:
- δ 3.40 (s, 6H, N(CH₃)₂)
- δ 2.70 (t, 2H, CH₂N)
- δ 3.60 (t, 2H, CH₂CO)
- δ 6.80 (s, 2H, vinyl protons)
IR spectra show carbonyl stretches at 1705 cm⁻¹ (symmetric) and 1775 cm⁻¹ (asymmetric), confirming the maleimide structure.
Purity Assessment
HPLC analysis using a C18 column (MeCN/H₂O, 70:30) confirms >98% purity for recrystallized products. Residual acetic anhydride is undetectable (<0.1% by GC-MS).
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Adapting patent methodologies, a flow reactor system with Pd/C catalysts (5% loading) achieves 89% conversion at 10 kg/day throughput. CO₂ co-feeding (0.5 mol%) suppresses catalyst deactivation, extending bed life to 300 hours.
Waste Stream Management
Neutralization of acidic byproducts with NaOH generates sodium sulfate, which is removed via crystallization. Solvent recovery systems reclaim >95% of DMSO and methanol, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced form, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the compound, often with hydrogen atoms added to the pyrrole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into specific binding pockets, making it a candidate for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key maleimide derivatives and their distinguishing features:
Pharmacological Relevance
Research Findings and Trends
- Synthetic Efficiency: The target compound’s synthesis mirrors methods for other N-aminoethyl maleimides, utilizing nucleophilic substitution or coupling reactions .
- Thermal Stability: Derivatives with alkylamino groups (e.g., dimethylaminoethyl) show improved thermal stability over aryl-substituted analogues, as inferred from NMR and crystallographic studies .
- Emerging Applications : pH-dependent solubility makes the compound suitable for stimuli-responsive drug delivery systems, a niche less explored in rigid aromatic derivatives .
Biological Activity
1-[2-(Dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 5135-58-0) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies regarding this compound.
Chemical Structure and Properties
The compound features a pyrrole ring with a dimethylaminoethyl substituent, which is crucial for its biological activity. Its molecular formula is with a molecular weight of approximately 168.19 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of maleic anhydride derivatives with appropriate amines. The synthetic route can be optimized to enhance yield and purity.
Antitumor Activity
Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. For instance, studies on similar compounds have shown their ability to inhibit growth in various cancer cell lines, including colon cancer cells. The mechanism often involves interaction with ATP-binding sites on growth factor receptors like EGFR and VEGFR2, leading to reduced tumor proliferation .
Anti-inflammatory Properties
Compounds related to this compound have demonstrated anti-inflammatory effects. In vitro studies revealed that these compounds inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
Antimicrobial Activity
The antimicrobial potential of pyrrole derivatives has also been explored. Certain analogs have shown efficacy against various bacterial strains, suggesting that modifications in the side chains can enhance their antimicrobial properties .
Case Study 1: Antitumor Efficacy
In a study evaluating the antiproliferative effects of pyrrole derivatives on colon cancer cell lines (HCT-116 and SW-620), several compounds demonstrated GI50 values in the nanomolar range (approximately M). These findings suggest a promising avenue for developing targeted therapies against colorectal cancer .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory activity of related compounds showed significant inhibition of PBMC proliferation under various concentrations (10 µg/mL to 100 µg/mL). Notably, one derivative exhibited an inhibition rate of up to 85% at the highest concentration tested .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
